molecular formula C8H13NO4 B1142950 (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid CAS No. 194785-82-5

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Cat. No.: B1142950
CAS No.: 194785-82-5
M. Wt: 187.19312
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with two carboxylic acid groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction:

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1S,3S) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted cyclopentane derivatives.

Scientific Research Applications

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors.

    Industrial Applications: It serves as a building block for the synthesis of complex organic molecules used in various industries.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(1S,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVGUDWLQNWIQ-XRGYYRRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@H]1CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666416
Record name (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194785-82-5
Record name (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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